molecular formula C15H21BrN2O3 B7575097 2-[[2-[1-(4-Bromophenyl)ethylamino]-2-oxoethyl]-propan-2-ylamino]acetic acid

2-[[2-[1-(4-Bromophenyl)ethylamino]-2-oxoethyl]-propan-2-ylamino]acetic acid

Cat. No. B7575097
M. Wt: 357.24 g/mol
InChI Key: FMJZENKAOYTBJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-[1-(4-Bromophenyl)ethylamino]-2-oxoethyl]-propan-2-ylamino]acetic acid, also known as BOPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BOPA is a derivative of the amino acid glycine and is known to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[[2-[1-(4-Bromophenyl)ethylamino]-2-oxoethyl]-propan-2-ylamino]acetic acid is not fully understood, but it is believed to act on the GABAergic system by enhancing the inhibitory neurotransmission in the brain. It has been found to increase the levels of GABA in the brain and to enhance the binding of GABA to the GABA-A receptor.
Biochemical and Physiological Effects:
2-[[2-[1-(4-Bromophenyl)ethylamino]-2-oxoethyl]-propan-2-ylamino]acetic acid has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the brain. It has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in the brain. 2-[[2-[1-(4-Bromophenyl)ethylamino]-2-oxoethyl]-propan-2-ylamino]acetic acid has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[[2-[1-(4-Bromophenyl)ethylamino]-2-oxoethyl]-propan-2-ylamino]acetic acid in lab experiments is that it is a relatively stable compound and can be easily synthesized in large quantities. However, one of the limitations is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.

Future Directions

There are several future directions for the research on 2-[[2-[1-(4-Bromophenyl)ethylamino]-2-oxoethyl]-propan-2-ylamino]acetic acid. One direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of epilepsy. Further research is also needed to fully understand its mechanism of action and to develop more potent derivatives of 2-[[2-[1-(4-Bromophenyl)ethylamino]-2-oxoethyl]-propan-2-ylamino]acetic acid.

Synthesis Methods

The synthesis of 2-[[2-[1-(4-Bromophenyl)ethylamino]-2-oxoethyl]-propan-2-ylamino]acetic acid involves the reaction of glycine ethyl ester with 4-bromophenethylamine hydrochloride, followed by the reaction of the resulting product with isobutyl chloroacetate. The final product is obtained by hydrolyzing the ester group using sodium hydroxide.

Scientific Research Applications

2-[[2-[1-(4-Bromophenyl)ethylamino]-2-oxoethyl]-propan-2-ylamino]acetic acid has been extensively studied in the field of medicinal chemistry due to its potential applications as a drug candidate for the treatment of various diseases. It has been found to exhibit anticonvulsant, anti-inflammatory, and antinociceptive properties. 2-[[2-[1-(4-Bromophenyl)ethylamino]-2-oxoethyl]-propan-2-ylamino]acetic acid has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

2-[[2-[1-(4-bromophenyl)ethylamino]-2-oxoethyl]-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O3/c1-10(2)18(9-15(20)21)8-14(19)17-11(3)12-4-6-13(16)7-5-12/h4-7,10-11H,8-9H2,1-3H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJZENKAOYTBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)NC(C)C1=CC=C(C=C1)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-[1-(4-Bromophenyl)ethylamino]-2-oxoethyl]-propan-2-ylamino]acetic acid

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